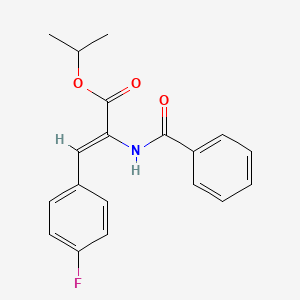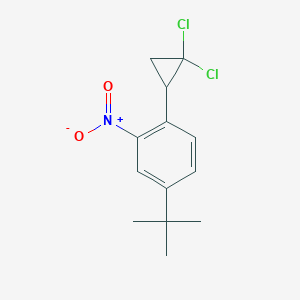![molecular formula C32H22Br2N2O2 B4889053 1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine](/img/structure/B4889053.png)
1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine is a complex organic compound characterized by the presence of multiple aromatic rings and bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be summarized as follows:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds, such as 4-bromobenzaldehyde and 4-bromoaniline, through standard organic reactions like bromination and amination.
Condensation Reaction: The intermediate compounds undergo a condensation reaction to form the desired imine compound. This reaction typically requires a catalyst, such as an acid or base, and is carried out under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Sodium hydroxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-bromophenyl)-N-[4-[4-[4-[(4-chlorophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine
- 1-(4-bromophenyl)-N-[4-[4-[4-[(4-fluorophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine
- 1-(4-bromophenyl)-N-[4-[4-[4-[(4-iodophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine
Uniqueness
1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine is unique due to the presence of multiple bromine atoms and its specific structural arrangement. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-[4-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22Br2N2O2/c33-25-5-1-23(2-6-25)21-35-27-9-13-29(14-10-27)37-31-17-19-32(20-18-31)38-30-15-11-28(12-16-30)36-22-24-3-7-26(34)8-4-24/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEVAONEVJOZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N=CC5=CC=C(C=C5)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4888973.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-chlorobenzamide](/img/structure/B4888981.png)
![Ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B4888992.png)
![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)
![2,5-DIMETHYL-N-[(3-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4888999.png)


![N-(3-methoxypropyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889014.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889017.png)
![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)
![1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B4889025.png)
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889035.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4889041.png)
![2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4889055.png)
